molecular formula C19H21N5O2S B2467129 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797237-47-8

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2467129
CAS No.: 1797237-47-8
M. Wt: 383.47
InChI Key: TYDKXMUNVCBMEC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonamide group can participate in substitution reactions, and the imidazole group can act as a nucleophile in various reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of application is the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. For instance, Azab et al. (2013) have explored the synthesis of new heterocyclic compounds with sulfonamido groups, showing potential as antibacterial agents through various synthetic routes, resulting in pyran, pyridine, and pyridazine derivatives, among others, with eight compounds demonstrating high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Anticancer and Antitumor Agents

Another significant application is in the design and synthesis of derivatives for anticancer and antitumor therapy. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for developing potent antitumor and antibacterial agents. Some of these compounds showed higher activity against various cancer cell lines than doxorubicin, a standard chemotherapy drug (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).

Synthesis Techniques

Research also extends to the development of synthesis techniques for creating derivatives of this compound. Rozentsveig et al. (2014) discussed a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, showcasing a method for preparing imidazo[1,2-a]pyrimidin-3-ylsulfonamides, which are of interest due to their potential biological activities (I. Rozentsveig et al., 2014).

Biological Active Sulfonamide Hybrids

Further studies have been dedicated to exploring the biological activities of sulfonamide-based hybrid compounds. Ghomashi et al. (2022) reviewed the recent advances in designing and developing two-component sulfonamide hybrids, highlighting their significant pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDKXMUNVCBMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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